molecular formula C15H16F3N5 B2881032 5,6-Dimethyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine CAS No. 2415562-51-3

5,6-Dimethyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine

Cat. No. B2881032
CAS RN: 2415562-51-3
M. Wt: 323.323
InChI Key: ZXFFUOCPKHLBEH-UHFFFAOYSA-N
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Description

The compound is a pyrimidinamine derivative, which are often used in the development of pharmaceuticals and agrochemicals . The trifluoromethyl group and pyridin-2-yl group are common functional groups in medicinal chemistry, known for their ability to modulate the biological activity of a molecule .


Molecular Structure Analysis

The compound contains a pyrimidinamine core, which is a six-membered ring with two nitrogen atoms. It also has a trifluoromethyl group attached to a pyridine ring, and an azetidine ring, which is a four-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of polar groups, aromatic rings, and halogens can affect properties like solubility, melting point, and stability .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some pyrimidinamine derivatives are known to inhibit certain enzymes, while others may interact with specific receptors .

Future Directions

Pyrimidinamine derivatives are a hot topic in medicinal chemistry and agrochemical research, due to their diverse biological activities . Future research may focus on developing new derivatives with improved activity or reduced side effects .

properties

IUPAC Name

5,6-dimethyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5/c1-9-10(2)20-8-21-14(9)22-12-6-23(7-12)13-5-11(3-4-19-13)15(16,17)18/h3-5,8,12H,6-7H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFFUOCPKHLBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine

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